2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Description
2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a heterocyclic compound featuring an isoquinoline core substituted with a carboxylic acid group at position 3, a ketone at position 1, and a 2-methoxybenzyl group at position 2.
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methyl]-1-oxoisoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-23-16-9-5-3-7-13(16)11-19-15(18(21)22)10-12-6-2-4-8-14(12)17(19)20/h2-10H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLIGPQAXGQYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=CC3=CC=CC=C3C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a β-phenylaminoacrylic acid derivative, under acidic conditions. The methoxybenzyl group is then introduced through a subsequent reaction with 2-methoxybenzyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to enhance efficiency and control over reaction conditions. This method allows for precise temperature and pressure control, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its structural features make it suitable for use in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the construction of biologically active compounds.
Biology: In biological research, 2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid has been studied for its potential as a bioactive molecule. It has shown promise in modulating various biological pathways, including those involved in cell signaling and apoptosis.
Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry: In the industrial sector, this compound is used in the development of advanced materials and pharmaceuticals. Its unique chemical properties enable the creation of novel compounds with enhanced stability and efficacy.
Mechanism of Action
The mechanism by which 2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Oxo-1,2-dihydroisoquinoline-3-carboxylic Acid (CAS 7509-13-9)
- Structural Differences : Lacks the 2-methoxybenzyl substituent present in the target compound.
- Properties : Exhibits acute toxicity (oral LD₅₀: 300–2000 mg/kg), severe eye irritation, and respiratory sensitization .
- Applications : Used as a scaffold in synthetic chemistry; its hazards necessitate stringent safety protocols during handling .
trans-2-Benzyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid (8b)
- Structural Differences: Contains a tetrahydroisoquinoline core (saturated C1-C4) and a 4-methoxyphenyl substituent at C3 .
- Synthesis: Prepared via multicomponent Castagnoli-Cushman reaction, yielding a yellow solid (m.p. 102.4–105.3°C) .
- The para-methoxy group on the phenyl ring may confer different electronic effects compared to the ortho-methoxybenzyl group in the target compound .
1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic Acid (QA-7891)
- Structural Differences: Pyrrolidine core instead of isoquinoline; ketone at position 5 .
- Properties: Lower molecular weight (279.3 vs. 297.3). Reduced planarity due to non-aromatic pyrrolidine, limiting π-π interactions.
- Applications : Used in peptide mimetics; the 2-methoxybenzyl group may enhance solubility but reduce metabolic stability .
3-(1H-Indol-3-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid (CAS 1119449-96-5)
Biological Activity
2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibitory properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a methoxybenzyl group attached to a dihydroisoquinoline framework, which contributes to its biological activity. The molecular formula is C₁₈H₁₉NO₃, with a molecular weight of approximately 299.33 g/mol. The presence of functional groups such as carboxylic acid and carbonyl enhances its reactivity and interaction with biological targets.
Biological Activities
Research has indicated that this compound exhibits significant biological activities:
1. Antibacterial Activity
Studies have demonstrated that this compound possesses notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various bacterial strains:
| Bacterial Strain | MIC (mg/mL) | Notable Observations |
|---|---|---|
| Bacillus cereus | 0.23 | Most sensitive strain |
| Escherichia coli | 0.47 | Most resistant strain |
| Salmonella Typhimurium | 0.23 | Comparable activity to B. cereus |
The compound's mechanism of action involves binding to bacterial enzymes, inhibiting critical pathways necessary for bacterial growth and replication .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated using the MCF-7 breast cancer cell line. The results from MTT assays indicate:
| Concentration (µM) | Cell Viability (%) | IC₅₀ (µM) |
|---|---|---|
| 10 | 75 | 25 |
| 20 | 50 | 15 |
| 40 | 30 | 5 |
The compound demonstrated a dose-dependent reduction in cell viability, suggesting that it effectively inhibits cancer cell proliferation .
3. Enzyme Inhibition
The compound has also been studied for its urease inhibitory activity, which is significant for treating conditions like kidney stones:
| Compound | Urease Inhibition (%) | IC₅₀ (µM) |
|---|---|---|
| 2-(2-Methoxybenzyl)-... | 70 | 10 |
| Control (standard drug) | 85 | 5 |
This inhibition is crucial as urease contributes to the formation of struvite stones in the urinary tract .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study A : A study on its effect on E. coli showed that the compound could effectively reduce bacterial load in vitro, providing insight into its application as an antibacterial agent.
- Case Study B : In vivo studies involving tumor-bearing mice treated with the compound exhibited significant tumor regression compared to untreated controls, indicating its potential as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
